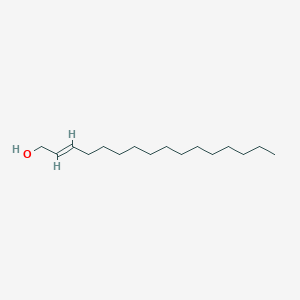

(E)-hexadec-2-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDSQDHRRBSMIZ-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020838 | |

| Record name | (E)-Hexadec-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26993-32-8 | |

| Record name | (2E)-2-Hexadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hexadec-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Data Tables

Table 1: Presence of (E)-Hexadec-2-en-1-ol and Related Compounds in Plant Species

| Plant Species/Product | Compound Identified | Method of Analysis | Reference(s) |

| Schimpera arabica | 2-Hexadecen-1-ol | GC-MS | science.govresearchgate.net |

| Vitis vinifera L. (Table Grapes) | (E)-2-hexen-1-ol | GC-MS | nih.govmdpi.com |

| Spanish Arbequina Virgin Olive Oil | (E)-2-hexen-1-ol | GC-MS | mdpi.comresearchgate.net |

Biosynthesis and Metabolic Pathways of E Hexadec 2 En 1 Ol

Oxylipin Pathway and Precursor Fatty Acids

The oxylipin pathway is the central metabolic route for the production of a large family of oxygenated fatty acid derivatives. researchgate.net The primary precursors for the biosynthesis of C6 volatiles, including (E)-hex-2-en-1-ol, are the C18 polyunsaturated fatty acids, linoleic acid and α-linolenic acid. csic.esuliege.be These fatty acids are released from membrane lipids by the action of various lipases upon cellular disruption, making them available for subsequent enzymatic reactions. uliege.be

The first committed step in the pathway is the oxygenation of these free fatty acids, a reaction catalyzed by lipoxygenase (LOX) enzymes. uliege.be Specifically, 13-lipoxygenases (13-LOXs) introduce molecular oxygen at the 13th carbon of the fatty acid chain. csic.es This reaction converts linoleic acid into (13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPOD) and α-linolenic acid into (13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). uliege.beresearchgate.net This step is crucial as it forms the unstable hydroperoxide intermediates that are the direct substrates for the next enzyme in the cascade. nih.gov

The fatty acid hydroperoxides are rapidly cleaved by the enzyme hydroperoxide lyase (HPL), which belongs to a special class of cytochrome P450 enzymes. csic.esnih.gov The 13-HPL enzyme specifically cleaves the C12-C13 bond of the 13-hydroperoxide substrates. csic.es

Cleavage of 13-HPOT from α-linolenic acid yields (Z)-3-hexenal and 12-oxo-(9Z)-dodecenoic acid.

Cleavage of 13-HPOD from linoleic acid yields hexanal (B45976) and 12-oxo-(9Z)-dodecenoic acid. uliege.be

The resulting C6 aldehydes are the immediate precursors to a variety of "green leaf volatiles." (Z)-3-hexenal can be rapidly isomerized to the more stable (E)-2-hexenal, a reaction that can occur spontaneously or be enzyme-catalyzed. Subsequently, these aldehydes, including hexanal and (E)-2-hexenal, can be reduced to their corresponding alcohols by the action of alcohol dehydrogenases (ADHs). csic.esuliege.benih.gov The reduction of (E)-2-hexenal by ADH yields the final product, (E)-hex-2-en-1-ol. nih.gov

Table 1: Key Steps in the Biosynthesis of (E)-hex-2-en-1-ol

| Step | Enzyme | Substrate(s) | Product(s) |

| 1 | Lipoxygenase (13-LOX) | α-Linolenic Acid | (13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT) |

| 2 | Hydroperoxide Lyase (13-HPL) | 13-HPOT | (Z)-3-hexenal + 12-oxo-(9Z)-dodecenoic acid |

| 3 | Isomerase (spontaneous/enzymatic) | (Z)-3-hexenal | (E)-2-hexenal |

| 4 | Alcohol Dehydrogenase (ADH) | (E)-2-hexenal | (E)-hex-2-en-1-ol |

Genetic Regulation of Biosynthesis (e.g., VvLOXA in grape cultivars)

The biosynthesis of C6 volatiles is a genetically regulated process. In Vitis vinifera (grape) cultivars, the expression of specific genes in the LOX-HPL pathway directly correlates with the profile and quantity of C6 volatiles produced during berry development. nih.govnih.gov Studies have identified a particular lipoxygenase gene, VvLOXA, as a key regulator in this process. nih.gov

Research has demonstrated a strong positive correlation between the expression levels of VvLOXA and the total amount of C6 volatiles, including C6 aldehydes and C6 alcohols like (E)-2-hexen-1-ol. nih.gov This indicates that the differential expression of the VvLOXA gene is a primary factor in diversifying the C6 volatile profiles among different grape cultivars, thereby influencing their unique aromatic qualities. nih.govnih.gov For instance, cultivars such as 'Tamina' and 'Moldova' have been noted for their high C6 alcohol content, which is linked to the regulation of this genetic pathway. nih.gov

Table 2: Correlation of VvLOXA Gene Expression with C6 Volatile Accumulation in Grapes

| Grape Cultivar Example | Relative VvLOXA Expression | Observed C6 Volatile Profile |

| 'Xiangfei' | High | Abundant C6 aldehydes and acid. nih.gov |

| 'Tamina' | Correlated with alcohols | High C6 alcohol content. nih.gov |

| 'Moldova' | Correlated with alcohols | High C6 alcohol content. nih.gov |

| 'Muscat of Alexandria' | Correlated with esters | High C6 ester content. nih.gov |

Stereochemical Considerations in Biosynthetic Pathways

The biosynthesis of oxylipins is characterized by a high degree of stereospecificity. The initial oxygenation of linoleic and α-linolenic acids by plant lipoxygenases is a stereospecific process. nih.gov The enzyme typically attacks a specific face of the substrate molecule, leading to the preferential formation of one enantiomer. For the 13-LOX enzymes involved in this pathway, the product is predominantly the (S)-configuration hydroperoxide, such as (13S)-hydroperoxy-octadecatrienoic acid. researchgate.netnih.gov

This initial stereochemical control influences the subsequent products. The cleavage by hydroperoxide lyase and the reduction by alcohol dehydrogenase maintain this specificity, leading to the formation of specific isomers of the final volatile compounds. The geometry of the double bond is also critical, with the isomerization of the initial (Z)-3-hexenal product to the (E)-2-hexenal precursor being a key step for the synthesis of (E)-hex-2-en-1-ol. uliege.be This precise control over the spatial arrangement of atoms is fundamental to the biological activity and sensory properties of the resulting volatile compounds.

Biological Roles and Ecological Significance of E Hexadec 2 En 1 Ol

Semiochemical Functions in Interspecific Interactions

Semiochemicals are chemical substances that carry information between organisms, mediating their behavior and physiological responses. The role of (E)-hexadec-2-en-1-ol in these interactions is an area of ongoing scientific investigation.

Chemical cues are paramount in insect communication, guiding behaviors such as mating, foraging, and oviposition. While numerous fatty acid derivatives are known to act as insect semiochemicals, specific functions of (E)-hexadec-2-en-1-ol are narrowly documented.

The common European cockchafer, Melolontha melolontha, is known to use green leaf volatiles (GLVs) released by host plants as kairomones for locating mates. Research has shown that males of this species are attracted to certain C6 alcohols, such as (E)-2-hexen-1-ol and (Z)-3-hexen-1-ol. researchgate.netresearchgate.net However, specific studies detailing the attraction of Melolontha melolontha to the C16 alcohol, (E)-hexadec-2-en-1-ol, were not identified in the reviewed scientific literature.

Certain volatile organic compounds serve as allomones, providing a defensive benefit to the emitter by repelling predators or competitors. While various compounds, including other unsaturated alcohols and aldehydes, are known insect repellents, there is no specific scientific documentation available that describes (E)-hexadec-2-en-1-ol acting as a repellent against Hotea adults or bark beetles.

The perception of semiochemicals in insects is a complex process initiated at the molecular level. Odors and other chemical signals are detected by specialized proteins in the insect's antennae and other sensory organs. frontiersin.org These proteins, primarily odorant-binding proteins (OBPs) and chemosensory proteins (CSPs), are small, soluble molecules found in high concentrations in the sensillar lymph. frontiersin.orgnih.gov Their primary function is to capture volatile chemical ligands from the environment and transport them to olfactory receptors located on the dendritic membranes of nerve cells, thereby triggering a neural signal. nih.gov

The binding affinity between a specific ligand and a chemosensory protein is a key determinant of the sensitivity and specificity of an insect's olfactory response. mdpi.com While the functional role of OBPs and CSPs is well-established for a variety of semiochemicals, specific research detailing the binding affinity of (E)-hexadec-2-en-1-ol to any identified insect chemosensory proteins is not available in the reviewed literature.

Plants have evolved sophisticated defense mechanisms against herbivores, which include the production of a wide array of secondary metabolites. unn.edu.ngresearchgate.net When attacked, many plants release a blend of volatile organic compounds (VOCs) from the damaged tissues. nih.gov These herbivore-induced plant volatiles (HIPVs) can serve as an indirect defense by attracting natural enemies, such as predators and parasitoids, of the attacking herbivores. unn.edu.ngnih.gov This tritrophic interaction is a cornerstone of chemical ecology. However, the scientific literature does not currently contain specific evidence of (E)-hexadec-2-en-1-ol being produced by plants as part of an HIPV blend to attract the natural enemies of herbivores.

Insect Behavior Modulation

Antimicrobial and Antioxidant Activities (In Vitro Studies)

Beyond its potential ecological roles, (E)-hexadec-2-en-1-ol has been investigated for its biochemical properties in laboratory settings. A notable study identified 2-Hexadecen-1-ol as a major constituent of an extract from the plant Schimpera arabica and evaluated its bioactivity. nih.govresearchgate.net

The study demonstrated that a fraction containing 2-Hexadecen-1-ol and another compound, beta-sitosterol (B1209924), possessed significant antimicrobial and antioxidant capabilities. nih.govresearchgate.net The antimicrobial activity was evaluated using the well-diffusion method, a standard technique for assessing the ability of a substance to inhibit the growth of microorganisms. nih.govekb.eg The antioxidant potential was investigated through several established assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the capacity of a compound to neutralize stable free radicals. nih.govmdpi.comnih.gov The study concluded that 2-Hexadecen-1-ol contributed significantly to these observed effects. nih.govresearchgate.net

Role as a Plant Metabolite

(E)-hexadec-2-en-1-ol has been identified as a metabolite in a number of plant species, where it is thought to play a role in the plant's defense mechanisms. This long-chain unsaturated alcohol is a naturally occurring compound that has been isolated from plants such as Schimpera arabica and has been reported in Glehnia littoralis. nih.gov Its presence in these plants suggests a specialized function, likely related to protecting the plant from various environmental stressors.

Detailed Research Findings

Research conducted on the chemical constituents of Schimpera arabica has provided significant insights into the potential biological roles of (E)-hexadec-2-en-1-ol. A study involving the gas chromatography-mass spectroscopy (GC-MS) analysis of extracts from this plant revealed that (E)-hexadec-2-en-1-ol is a major component. researchgate.net The same study investigated the bioactive potential of this compound and found it to possess notable antioxidant and antimicrobial properties. nih.govresearchgate.net

While the specific ecological roles of (E)-hexadec-2-en-1-ol in plant-insect and broader plant-pathogen interactions have not been extensively studied, the known antimicrobial and antioxidant activities provide a strong indication of its defensive functions. nih.gov Fatty acids and their derivatives are known to be involved in plant defense signaling and can act as deterrents to herbivores. justagriculture.inbohrium.com

The following table summarizes the key findings from research on (E)-hexadec-2-en-1-ol as a plant metabolite:

Interactive Data Table: Research Findings on (E)-Hexadec-2-en-1-ol in Plants| Plant Species | Method of Identification | Key Findings | Implied Biological Role |

| Schimpera arabica | Gas Chromatography-Mass Spectroscopy (GC-MS) | Major constituent of the plant extract; Possesses significant antioxidant and antimicrobial activity. nih.govresearchgate.net | Plant defense, protection against oxidative stress and pathogens. nih.gov |

| Glehnia littoralis | Literature report | Presence of the compound has been noted. | Likely contributes to the plant's chemical defense profile. |

Putative Biosynthetic Pathway

The precise biosynthetic pathway of (E)-hexadec-2-en-1-ol in plants has not been fully elucidated. However, based on the known biosynthesis of other long-chain fatty alcohols and unsaturated fatty acids in plants, a putative pathway can be proposed. ekb.eg This process likely begins with the synthesis of C16 fatty acids, such as palmitic acid, which are common in plants.

The pathway is thought to involve the following key steps:

Fatty Acid Synthesis: The initial step is the synthesis of palmitoyl-ACP in the plastids, which is then hydrolyzed to free palmitic acid.

Elongation and Desaturation: The C16 fatty acid may undergo elongation and desaturation reactions to introduce a double bond at the appropriate position.

Reduction to an Alcohol: The final step would involve the reduction of the carboxylic acid group of the unsaturated fatty acid to an alcohol, yielding (E)-hexadec-2-en-1-ol. This reduction is typically catalyzed by fatty acyl-CoA reductases.

Further research, including isotopic labeling studies, is needed to confirm the exact biosynthetic route of this compound in plants.

Derivatives of E Hexadec 2 En 1 Ol and Their Research Applications

Synthesis of Novel Derivatives

The synthesis of novel derivatives from parent alcohols like (E)-hexadec-2-en-1-ol is a key strategy in medicinal and industrial chemistry to create new chemical entities with tailored properties.

Esters of (E)-Hexadec-2-en-1-ol (e.g., Acetates)

Esterification is a common method for modifying the properties of alcohols. The synthesis of acetate (B1210297) esters, such as (E)-hexadec-11-en-1-yl acetate, is a well-established process. This compound is a known component of the sex pheromone of the Brinjal shoot and fruit borer (Leucinodes orbonalis). quickcompany.inprayoglife.com An improved process for its commercial preparation involves the reaction of (E)-11-hexadecen-1-ol with acetic anhydride. quickcompany.in

Analogously, derivatives of the structurally related diterpene alcohol, phytol (B49457), have been synthesized through esterification with various substituted benzoic and cinnamic acids. mdpi.com These reactions are typically carried out using the appropriate acid chloride in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The yields of these reactions can vary significantly depending on the specific acid derivative used. mdpi.com

Functionalized Derivatives (e.g., Phosphonates, Cyclopropane (B1198618) Fatty Acids)

The introduction of different functional groups, such as phosphonates and cyclopropane rings, can impart unique chemical and biological properties to the parent molecule.

Phosphonates: The synthesis of phosphonate (B1237965) derivatives can be achieved through various methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org Another method is the palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and halides. organic-chemistry.orgnih.gov While direct synthesis from (E)-hexadec-2-en-1-ol is not extensively detailed in the provided literature, these general methods represent viable routes for creating its phosphonate derivatives. For instance, the alcohol could first be converted to an alkyl halide and then reacted with a phosphite.

Cyclopropane Fatty Acids: The synthesis of cyclopropane fatty acids often involves enzymatic processes. Cyclopropane fatty acid synthases (CPFAS) are enzymes that catalyze the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine to the double bond of an unsaturated fatty acyl chain within a phospholipid. nih.govfrontiersin.org This reaction converts a monounsaturated fatty acid into its corresponding cyclopropane derivative. frontiersin.org For example, methylene hexadecanoic acid is a cyclopropane fatty acid found in the bacterium Pseudomonas denitrificans. nih.gov The synthesis of such derivatives from an oleochemical feedstock like (E)-hexadec-2-en-1-ol could provide a route to valuable mid-chain branched fatty acids. frontiersin.org

Structurally Related Diterpenoids (e.g., Phytol and its derivatives)

Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol), an acyclic diterpene alcohol, is a key component of chlorophyll (B73375) and a precursor to vitamins E and K. mdpi.combritannica.comnih.gov Its structural similarity to (E)-hexadec-2-en-1-ol makes its chemistry highly relevant. A variety of phytol derivatives have been synthesized to explore their biological potential.

Methods for derivatization include:

Esterification: As mentioned, phytol can be esterified with various acids to produce compounds with enhanced properties. mdpi.com

Lactone Formation: Synthesis of phytol-derived γ-butyrolactones has been reported, with products obtained in good yields. researchgate.net

These synthetic modifications aim to leverage the basic phytol structure to create compounds with improved or novel biological activities. mdpi.com

Exploration of Biological Activities of Derivatives

The derivatization of (E)-hexadec-2-en-1-ol and related compounds is primarily driven by the search for new bioactive molecules for pharmaceutical, cosmetic, and agricultural applications.

Anti-inflammatory Potential of Synthetic Analogs (e.g., Majusculoic Acid Derivatives)

Fatty acids and their derivatives are known to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO). mdpi.com Majusculoic acid, a marine-derived cyclopropane fatty acid, and its synthetic analogs have been investigated for their anti-inflammatory effects. mdpi.comnih.govresearchgate.net

In a study involving the total synthesis of (−)-majusculoic acid and seven of its analogs, the compounds were evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced mouse macrophages. mdpi.comnih.gov

| Compound | NO Production Inhibition Rate (%) |

|---|---|

| (−)-Majusculoic acid (1) | 33.68 |

| Methyl majusculoate (9) | 35.75 |

| (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid (12) | 43.01 |

The results indicated that (−)-majusculoic acid, its methyl ester, and one other analog showed a significant, dose-dependent inhibitory effect on NO production without exhibiting cytotoxicity, suggesting their potential as anti-inflammatory agents. mdpi.comnih.gov

Broader Bioactivity Spectrum of Related Compounds

Derivatives of structurally related compounds, particularly phytol, exhibit a wide range of biological activities. nih.govresearchgate.net These findings suggest that similar modifications to (E)-hexadec-2-en-1-ol could yield compounds with a diverse bioactivity profile.

Phytol and its derivatives have demonstrated numerous effects, including:

Antioxidant and Anti-inflammatory: Phytol itself possesses antioxidant and anti-inflammatory properties. mdpi.comnih.govresearchgate.net

Antimicrobial and Cytotoxic: Various studies have reported antimicrobial and cytotoxic effects of phytol and its derivatives against cancer cell lines. researchgate.netnih.govresearchgate.net

Anxiolytic and Antinociceptive: The compound has shown potential anxiolytic (anti-anxiety) and antinociceptive (pain-reducing) activities. nih.govresearchgate.net

Immune-modulating: Phytol can modulate the immune system. nih.govresearchgate.net

Enzyme Inhibition: Certain phytyl esters have shown enhanced inhibitory activity against enzymes like tyrosinase, which is relevant for cosmetic applications aimed at skin lightening. mdpi.com For instance, phytyl 4-methoxybenzoate (B1229959) was found to be a more potent tyrosinase inhibitor than phytol itself. mdpi.com

Antihyperglycemic: Some phytol derivatives have been investigated for their potential to lower blood glucose levels. researchgate.net

This broad spectrum of activity highlights the potential of long-chain unsaturated alcohols and their derivatives as lead compounds in drug discovery and development. nih.govresearchgate.net

Advanced Analytical Methodologies for E Hexadec 2 En 1 Ol Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like (E)-hexadec-2-en-1-ol, various chromatographic methods are employed to isolate it from other structurally similar molecules and to determine its concentration.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a fundamental tool for the analysis of volatile and semi-volatile compounds such as (E)-hexadec-2-en-1-ol. In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (an inert carrier gas).

Once the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound. The National Institute of Standards and Technology (NIST) maintains a comprehensive library of mass spectra, which can be used to confirm the identity of (E)-hexadec-2-en-1-ol. nist.gov

For quantitative analysis, the area of the chromatographic peak corresponding to (E)-hexadec-2-en-1-ol is measured and compared to the peak areas of known concentration standards. This allows for the precise determination of the compound's concentration in the sample. In some cases, derivatization techniques, such as silylation, are employed to increase the volatility and thermal stability of the alcohol, leading to improved chromatographic peak shape and sensitivity. gerli.com

GC-MS has been successfully used to identify 2-Hexadecen-1-ol as a major constituent in the crude extract of Schimpera arabica. nih.govresearchgate.net The analysis of the extract revealed the presence of 27 different compounds, with 2-Hexadecen-1-ol being one of the key components. nih.govresearchgate.net

Table 1: GC-MS Parameters for Fatty Alcohol Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column (e.g., HP-5MS) | Separates individual compounds from the mixture. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Splitless or Split | Introduces the sample into the GC system. |

| Temperature Program | Ramped temperature increase | Optimizes the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Fragments the molecules for mass analysis. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects the separated ions. |

For highly complex samples where single-dimension GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.com In GCxGC, two different GC columns with orthogonal separation mechanisms are coupled together. chemistry-matters.comunito.it The effluent from the first column is collected in fractions, focused, and then rapidly injected onto the second, shorter column for a fast separation. unito.it

This technique results in a two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated based on two independent properties (e.g., boiling point and polarity). chemistry-matters.com This increased peak capacity is particularly useful for resolving isomers and separating target analytes from a complex matrix. chemistry-matters.comvurup.skintertek.com GCxGC coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS) is a powerful tool for the detailed chemical profiling of complex volatile mixtures, such as those found in natural products. researchgate.net

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. nih.govmdpi.com In HS-SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) of a sample in a sealed vial. mdpi.com The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com

After an equilibrium or pre-equilibrium time, the fiber is withdrawn and inserted into the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.govmdpi.com HS-SPME is particularly advantageous for the analysis of volatile compounds in complex matrices as it is a simple, rapid, and sensitive technique that minimizes matrix effects. lawdata.com.tw This method has been widely applied to the analysis of volatile compounds in food, environmental, and biological samples. researchgate.netnih.govmdpi.comresearchgate.net The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. nih.gov

Table 2: Common HS-SPME Fiber Coatings and Their Applications

| Fiber Coating | Abbreviation | Primary Application |

| Polydimethylsiloxane | PDMS | Nonpolar volatile and semi-volatile compounds. |

| Polyacrylate | PA | Polar volatile compounds. |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | A wide range of volatile compounds. |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Small volatile molecules and gases. |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile compounds with varying polarities and molecular weights. mdpi.com |

Gas chromatography-electroantennography (GC-EAD) is a powerful technique used to identify biologically active volatile compounds in a complex mixture. This method couples a gas chromatograph with an electroantennogram (EAG), which measures the electrical response of an insect's antenna to an odorant.

As compounds elute from the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (like a flame ionization detector, FID), while the other is directed over an isolated insect antenna. If a compound eluting from the GC is detected by the olfactory receptors on the antenna, it generates a nerve impulse that is recorded as a voltage change. By comparing the GC chromatogram with the electroantennogram, it is possible to pinpoint which specific compounds in the mixture are eliciting a physiological response in the insect. researchgate.net This bioassay-guided fractionation is invaluable in the study of pheromones and other semiochemicals.

High-performance liquid chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. hplc.eu Unlike GC, HPLC is suitable for the analysis of non-volatile and thermally labile compounds, making it a valuable tool for the analysis of a wide range of metabolites, including long-chain fatty alcohols like (E)-hexadec-2-en-1-ol. bohrium.comnih.gov

In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the separation of fatty alcohols. nih.gov

Detection in HPLC can be achieved through various detectors, including ultraviolet (UV) detectors, refractive index (RI) detectors, and mass spectrometers (LC-MS). nih.gov For compounds like (E)-hexadec-2-en-1-ol that lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. gerli.com Alternatively, an RI detector can be used, although it is generally less sensitive. nih.gov HPLC is also well-suited for preparative applications, allowing for the isolation of pure compounds for further analysis. sielc.com

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance for Structural Elucidation)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear magnetic resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of a compound like (E)-hexadec-2-en-1-ol. wpmucdn.commmu.ac.ukbbhegdecollege.com

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resulting NMR spectrum provides a wealth of information about the molecular structure, including the number and types of atoms, their connectivity, and their spatial arrangement. wpmucdn.com

For the structural elucidation of (E)-hexadec-2-en-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed:

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule and their chemical environment.

DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): A 2D NMR experiment that shows which protons are coupled to each other, helping to establish the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that correlates each proton with the carbon atom to which it is directly attached. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR experiment that shows correlations between protons and carbons that are two or three bonds away, providing further information about the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR experiment that shows which protons are close to each other in space, which is crucial for determining the stereochemistry of the molecule, such as the E configuration of the double bond. core.ac.uk

By systematically analyzing the data from these NMR experiments, the complete and unambiguous structure of (E)-hexadec-2-en-1-ol can be determined. wpmucdn.com

Untargeted Metabolomics Approaches

Untargeted metabolomics is a comprehensive, hypothesis-generating approach used for the global detection and relative quantification of a wide array of small molecules in a biological sample. nih.gov Unlike targeted methods that focus on a predefined list of compounds, untargeted analysis aims to capture as broad a snapshot of the metabolome as possible, making it a powerful tool for discovering novel biomarkers and understanding systemic metabolic changes. nih.govnih.gov The application of untargeted metabolomics in research involving long-chain fatty alcohols like (E)-hexadec-2-en-1-ol allows for its identification within a complex mixture of lipids and other metabolites, providing insights into biochemical pathways and cellular functions.

The typical workflow involves sophisticated analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). rsc.org In the context of lipid analysis, LC/MS-based untargeted metabolomics has been successfully employed to identify distinct lipid profiles in various disease states. For instance, studies on nonalcoholic fatty liver disease (NAFLD) have revealed significant alterations in lipid classes. nih.govresearchgate.net In one such study involving a cohort of morbidly obese women, untargeted analysis identified a unique lipid profile in those with nonalcoholic steatohepatitis (NASH), characterized by changes in acylcarnitines, sphingomyelins, phosphatidylinositols, and phosphatidylethanolamines. nih.govresearchgate.net

While (E)-hexadec-2-en-1-ol was not the primary focus of that specific study, its identity as a long-chain fatty alcohol places it within the broader lipid categories that are routinely detected by these methods. An untargeted approach would capture (E)-hexadec-2-en-1-ol as one of thousands of features (defined by mass-to-charge ratio and retention time), whose significance could then be determined through statistical analysis comparing different sample groups. nih.gov The table below illustrates the types of lipid metabolite changes that can be identified using this approach, based on findings from NASH research. nih.govresearchgate.net

| Metabolite Class | Observed Change in NASH Patients (vs. Control) | Potential Biological Implication |

|---|---|---|

| Acylcarnitines | Decreased | Alterations in fatty acid oxidation |

| Sphingomyelins | Generally Decreased | Changes in cell membrane structure and signaling |

| Phosphatidylinositols | Increased | Perturbations in cell signaling pathways |

| Phosphatidylethanolamines | Increased | Dysregulation of lipid metabolism and membrane dynamics |

| Diacylglycerols | Increased | Activation of protein kinase C and inflammatory pathways |

| Linoleic Acids | Decreased | Shifts in essential fatty acid metabolism |

Challenges in Volatile Compound Analysis (e.g., Consistency, Coelution)

The analysis of volatile organic compounds (VOCs), including unsaturated alcohols like (E)-hexadec-2-en-1-ol, is inherently challenging due to their chemical properties and the complexity of the biological matrices in which they are found. Key obstacles in achieving reliable and reproducible results include ensuring analytical consistency and resolving coeluting compounds. mdpi.comnih.gov

Consistency: A major challenge in VOC analysis is the lack of standardization across studies, which can lead to significant variations in reported VOC profiles. nih.gov This inconsistency arises from multiple factors, including differences in sample collection, handling, and storage procedures. For in vitro studies, variables such as the type of cell culture media, the duration of cell cultivation, and cell density can all influence the resulting VOC patterns. nih.gov Furthermore, the choice of analytical technique and data normalization methods can introduce variability, making it difficult to compare findings from different laboratories. nih.gov The presence of both endogenous and exogenous VOCs in samples like exhaled breath further complicates analysis, as it can be difficult to discern the biological origin of many detected compounds. nih.gov

Coelution: In gas chromatography-mass spectrometry (GC-MS), the primary technique for VOC analysis, coelution is a frequent and significant problem. mdpi.com It occurs when two or more distinct compounds are not sufficiently separated by the GC column and elute at the same time. This results in overlapping chromatographic peaks, which complicates the accurate identification and quantification of individual analytes. Given that biological samples can contain hundreds or even thousands of VOCs, the likelihood of coelution is high. mdpi.comnih.gov This is particularly problematic for trace-level compounds, which may be masked by more abundant coeluting substances. mdpi.com

To overcome the challenge of coelution, more advanced analytical techniques with higher resolving power are necessary. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) provides a significant enhancement in separation efficiency. mdpi.com By employing two columns with different stationary phases (e.g., a non-polar column followed by a polar column), GC×GC achieves a much greater peak capacity, effectively separating compounds that would coelute in a single-dimension GC system. mdpi.com This enhanced resolution improves the ability to detect and identify trace compounds within highly complex volatile mixtures. mdpi.com

| Parameter | Conventional GC-MS | GC×GC-ToFMS |

|---|---|---|

| Separation | Single chromatographic column | Two columns with different selectivity |

| Peak Capacity | Lower; prone to coelution in complex samples | Significantly higher; enhanced resolution of compounds |

| Sensitivity | Standard | Increased (by a factor of 10 to 50) due to peak refocusing |

| Data Complexity | 2D data (time vs. intensity) | 3D data (1st dimension retention, 2nd dimension retention, intensity) |

| Application | Routine analysis of moderately complex mixtures | Non-targeted analysis of highly complex volatile mixtures |

Metabolism and Biotransformation of E Hexadec 2 En 1 Ol

Microbial Metabolism (e.g., Yeast Consumption)

While direct studies on the consumption of (E)-hexadec-2-en-1-ol by yeast are not extensively documented, the metabolic pathways for similar long-chain alcohols and hydrocarbons in yeasts such as Candida and Saccharomyces cerevisiae provide a strong framework for understanding its probable degradation.

Yeasts are known to utilize long-chain n-alkanes as a sole carbon source, a process that necessarily involves the metabolism of long-chain alcohols as intermediates. The initial step in alkane degradation is the terminal oxidation of the alkane to a primary alcohol, a reaction catalyzed by cytochrome P450 monooxygenases. This resulting long-chain alcohol is then further oxidized.

In the context of (E)-hexadec-2-en-1-ol, being a C16 unsaturated alcohol, it is plausible that yeast species capable of growth on hexadecane would also be able to metabolize it. The metabolic pathway would likely commence with the oxidation of the alcohol group. Studies on Saccharomyces cerevisiae have shown that its alcohol dehydrogenase (ADH) enzymes can oxidize unsaturated alcohols. Notably, yeast ADH exhibits a geometric specificity, with a significantly higher rate of reaction for trans (E) isomers compared to cis (Z) isomers pnas.org. This suggests that the (E) configuration of hexadec-2-en-1-ol would make it a suitable substrate for yeast ADH.

The metabolism of unsaturated fatty acids is also well-established in yeast. Saccharomyces cerevisiae can metabolize unsaturated fatty acids via the β-oxidation pathway, which requires auxiliary enzymes to handle the double bonds nih.gov. It is therefore conceivable that (E)-hexadec-2-en-1-ol, after its initial oxidation to the corresponding aldehyde and then to (E)-hexadec-2-enoic acid, would enter the β-oxidation pathway for complete degradation and energy production.

| Organism | Substrate Class | Key Metabolic Pathway | Relevant Enzymes | Significance |

|---|---|---|---|---|

| Candida sp. | Long-Chain Alkanes/Alcohols | Omega-Oxidation | Cytochrome P450, Long-Chain Alcohol Oxidase | Demonstrates the capability of yeast to metabolize long-chain alcohols derived from alkanes. |

| Saccharomyces cerevisiae | Unsaturated Alcohols | Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | Shows specificity for trans-isomers, relevant to (E)-hexadec-2-en-1-ol. pnas.org |

| Saccharomyces cerevisiae | Unsaturated Fatty Acids | β-Oxidation | Enoyl-CoA Isomerase, Dienoyl-CoA Reductase | Indicates the presence of pathways to degrade unsaturated carbon chains. nih.gov |

Enzymatic Transformations in Biological Systems

The biotransformation of (E)-hexadec-2-en-1-ol is mediated by several classes of enzymes that facilitate its conversion into other chemical entities. The primary enzymatic reactions involve oxidation of the alcohol functional group.

Alcohol Dehydrogenases (ADHs) are a key class of enzymes in the metabolism of alcohols. Yeast ADH has been shown to act on a range of primary alcohols, including those with longer aliphatic chains and unsaturations globalscientificjournal.com. The activity of ADH generally decreases as the chain length of the alcohol increases; however, they remain active on long-chain alcohols researchgate.net. The geometric configuration of the double bond is a critical factor, with yeast ADH showing a strong preference for the trans isomer of unsaturated aldehydes, which implies a similar preference for the corresponding alcohols pnas.org. Therefore, an NAD+-dependent alcohol dehydrogenase would likely catalyze the oxidation of (E)-hexadec-2-en-1-ol to (E)-hexadec-2-en-1-al.

Long-Chain Alcohol Oxidases are another important group of enzymes, particularly in yeasts like Candida that grow on alkanes. These flavin-dependent enzymes catalyze the oxidation of long-chain fatty alcohols to their corresponding aldehydes, using molecular oxygen as an electron acceptor.

Cytochrome P450 (CYP) Monooxygenases are versatile enzymes involved in the metabolism of a vast array of compounds, including fatty acids and alcohols openanesthesia.orgnih.govnih.govmdpi.commdpi.com. In the context of long-chain hydrocarbons, CYPs are responsible for the initial hydroxylation of alkanes to form alcohols. They are also known to metabolize fatty acids through various hydroxylation reactions. It is plausible that CYP enzymes could also act on (E)-hexadec-2-en-1-ol, potentially leading to further hydroxylation or other modifications of the molecule.

| Enzyme Class | Reaction Catalyzed | Cofactor Requirement | Relevance to (E)-Hexadec-2-en-1-ol |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Alcohol to Aldehyde | NAD+/NADP+ | High specificity for trans-unsaturated alcohols. pnas.org |

| Long-Chain Alcohol Oxidase | Alcohol to Aldehyde | FAD | Active on long-chain fatty alcohols, particularly in alkane-assimilating yeasts. |

| Cytochrome P450 (CYP) | Hydroxylation and other modifications | NADPH | Broad substrate specificity including fatty acids and alcohols. openanesthesia.orgnih.govnih.govmdpi.commdpi.com |

Q & A

Q. How can the molecular structure of (E)-hexadec-2-en-1-ol be confirmed using spectroscopic methods?

- Methodological Answer : Combine IR spectroscopy , mass spectrometry (MS) , and gas chromatography (GC) to validate the structure.

- IR Spectrum : Identify the hydroxyl (-OH) stretch near 3200–3600 cm⁻¹ and alkene (C=C) absorption at ~1640–1680 cm⁻¹ .

- Mass Spectrometry : Observe the molecular ion peak at m/z 240.42 (matching the molecular weight of C₁₆H₃₂O) and fragmentation patterns consistent with the (E)-configuration .

- Retention Indices : Compare GC retention indices with literature values (e.g., NIST data) to confirm purity and stereochemistry .

Table 1 : Key Spectral Data for (E)-Hexadec-2-en-1-ol

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | ~3300 cm⁻¹ (OH), ~1650 cm⁻¹ (C=C) | |

| MS | m/z 240.42 (M⁺), fragments at 222, 181 | |

| GC Retention Index | Polar column: ~1950 (temperature ramp) |

Q. What are the standard synthetic routes for (E)-hexadec-2-en-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : Common methods include Wittig olefination and Sharpless asymmetric epoxidation followed by reduction.

- Optimization Strategies :

- Use stereoselective catalysts (e.g., chiral ligands) to enhance (E)-isomer yield .

- Control reaction temperature (20–25°C) to minimize isomerization to the (Z)-form .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Yield Calculation :

Theoretical yield is determined by limiting reagent (e.g., hexadecanal), and actual yield is calculated gravimetrically after purification .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of (E)-hexadec-2-en-1-ol across studies?

- Methodological Answer : Discrepancies may arise from variations in isomer purity , assay conditions , or statistical methods .

- Step 1 : Verify compound purity (>98%) via GC-MS and NMR to exclude confounding isomers .

- Step 2 : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .

- Step 3 : Apply meta-analysis to compare data distributions and identify outliers .

- Example : Phytol (a structurally similar diterpene alcohol) showed variable antimicrobial activity due to differences in microbial strains and solvent systems .

Q. What methodologies ensure the reproducibility of experimental results involving (E)-hexadec-2-en-1-ol?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Documentation : Provide detailed protocols (e.g., solvent ratios, incubation times) as per CONSORT-EHEALTH guidelines .

- Open Data : Share raw spectral data (e.g., .jdx files for IR) and code for statistical analysis .

- Validation : Use internal standards (e.g., deuterated hexadecanol) in GC-MS to confirm instrument calibration .

Q. How can computational modeling predict the interaction of (E)-hexadec-2-en-1-ol with biological targets?

- Methodological Answer :

Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS): - Ligand Preparation : Optimize the 3D structure of (E)-hexadec-2-en-1-ol using Avogadro or Gaussian .

- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., lipid-binding proteins) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for (E)-hexadec-2-en-1-ol?

- Methodological Answer :

Variations may stem from polymorphism or impurities . - Resolution Steps :

Recrystallize the compound using a single solvent (e.g., hexane) to isolate pure polymorphs .

Perform differential scanning calorimetry (DSC) to detect multiple melting endotherms .

Cross-reference purity data with independent labs using NIST-certified methods .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to handling (E)-hexadec-2-en-1-ol in bioactivity studies?

- Methodological Answer :

Adhere to OECD Guidelines and institutional review board (IRB) protocols: - In Vitro Studies : Use cell lines with proper biosafety certifications (e.g., ATCC) .

- Environmental Safety : Disposal must comply with EPA regulations (e.g., no release into waterways) .

- Data Transparency : Disclose conflicts of interest and funding sources in publications .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.